molecular formula C12H16ClN B13290651 [1-(4-Chlorophenyl)propyl](prop-2-EN-1-YL)amine

[1-(4-Chlorophenyl)propyl](prop-2-EN-1-YL)amine

Cat. No.: B13290651
M. Wt: 209.71 g/mol
InChI Key: SCNONDBZNZWOPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)propylamine: is an organic compound with the molecular formula C12H16ClN It is characterized by the presence of a chlorophenyl group attached to a propyl chain, which is further connected to a prop-2-en-1-yl amine group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for 1-(4-Chlorophenyl)propylamine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)propylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)prop-2-en-1-amine
  • 1-(4-Chlorophenyl)propylamine
  • 1-(4-Chlorophenyl)prop-2-en-1-ol

Comparison:

Conclusion

1-(4-Chlorophenyl)propylamine is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block for the synthesis of complex molecules. Additionally, its potential biological activity and applications in medicine and industry make it a compound of considerable interest for further research and development.

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-prop-2-enylpropan-1-amine

InChI

InChI=1S/C12H16ClN/c1-3-9-14-12(4-2)10-5-7-11(13)8-6-10/h3,5-8,12,14H,1,4,9H2,2H3

InChI Key

SCNONDBZNZWOPL-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)NCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.